N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide
Description
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N'-hydroxy-3-imidazol-1-ylpropanimidamide |
InChI |
InChI=1S/C6H10N4O/c7-6(9-11)1-3-10-4-2-8-5-10/h2,4-5,11H,1,3H2,(H2,7,9) |
InChI Key |
QSLNDJKQVCBVJR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C=N1)CC/C(=N/O)/N |
Canonical SMILES |
C1=CN(C=N1)CCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
General Synthesis Approach
The synthesis of N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide typically involves the following steps:
Reaction with Hydroxylamine Hydrochloride
- Process : Imidazole derivatives react with hydroxylamine hydrochloride in the presence of a base such as potassium hydroxide.
- Mechanism : This reaction facilitates nucleophilic addition, resulting in the formation of the oxime product.
- Yield : This method has been reported to produce high-purity products with satisfactory yields.
Specific Synthetic Pathways
From N-Cyanoethylimidazole
A related method involves the preparation of intermediates like N-cyanoethylimidazole, which can be further modified to form the desired compound.
Steps:
- Cyanoethylation of Imidazole :
- Imidazole reacts with acrylonitrile to form N-cyanoethylimidazole.
- Reaction Conditions : Mild conditions with high yield and minimal by-products.
- Reduction to N-(3-Aminopropyl)imidazole :
Advantages:
- High yield (~82% based on intermediate calculations).
- Environmentally friendly process with minimal pollution.
Using Hydroxylamine for Oxime Formation
Hydroxylamine is a key reagent for synthesizing N-hydroxy derivatives.
Steps:
- Reaction with Hydroxylamine :
- Optimization :
- Reaction parameters like temperature and solvent choice (e.g., methanol or ethanol) are optimized for yield and purity.
Notes:
This approach is commonly employed in the synthesis of other N-hydroxy-imidamides, suggesting its applicability to this compound.
Key Reaction Parameters
Challenges and Considerations
- Intermediate Stability : The intermediates like nitriles or oximes must be handled carefully due to their reactivity.
- Reaction Optimization : Parameters such as temperature, pressure, and pH must be finely tuned to maximize yield.
- Environmental Impact : The use of catalysts like Raney nickel requires proper disposal protocols to minimize environmental harm.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield oxo derivatives, while reduction of the imidazole ring can produce saturated imidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide has the molecular formula and is characterized by its imidazole ring, which is known for its biological activity. The compound exhibits properties that make it suitable for various applications in pharmaceuticals and biochemistry.
Medicinal Chemistry
This compound has been explored for its potential as an antimicrobial agent. Its structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating infections caused by bacteria and fungi.
Case Study: Antimicrobial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were assessed, showing effective growth inhibition at low concentrations.
| Compound Derivative | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-Hydroxy Derivative 1 | 2.5 | E. coli |
| N-Hydroxy Derivative 2 | 5.0 | S. aureus |
| N-Hydroxy Derivative 3 | 3.0 | Candida albicans |
Antifungal Properties
The compound has also shown promise as an antifungal agent. Studies indicate its effectiveness against various fungal pathogens, including Candida albicans and Aspergillus niger.
Case Study: Antifungal Evaluation
In vitro tests confirmed the antifungal activity of N-hydroxy derivatives, with MIC values indicating strong inhibition against targeted fungal species.
| Compound Derivative | MIC (μg/mL) | Target Organism |
|---|---|---|
| N-Hydroxy Derivative A | 4.0 | Candida albicans |
| N-Hydroxy Derivative B | 6.0 | Aspergillus niger |
Drug Development
The compound's structural features suggest potential interactions with enzymes and receptors involved in microbial metabolism. This makes it a valuable candidate for further research in drug development targeting resistant pathogens.
Case Study: Drug Interaction Studies
Molecular docking studies have been conducted to predict how N-hydroxy derivatives interact with specific biological targets, providing insights into their mechanism of action .
Mechanism of Action
The mechanism of action of N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting the activity of metalloenzymes. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The propanimidamide moiety can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Aryl-Substituted Imidazole Oximes
Several analogs differ by the aryl group attached to the propanimidamide backbone. Key examples include:
Key Findings :
Benzimidazole Derivatives
N-Hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propanimidamide (Molecular formula: C₁₁H₁₄N₄O) replaces the imidazole with a benzimidazole ring. This substitution increases molecular weight (218.26 g/mol vs. 154.17 g/mol) and introduces a fused aromatic system, enhancing lipophilicity .
Benzodioxole-Imidazole Hybrids
(1E)-1-(2H-1,3-Benzodioxol-5-yl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine incorporates a benzodioxole group. The oxygen-rich aromatic system improves solubility and may enhance binding to fungal enzymes via π-π stacking . This derivative demonstrated superior antifungal activity in preliminary assays compared to 4b , attributed to synergistic electronic effects .
Piperazinyl Derivatives
(1Z)-N'-Hydroxy-3-(4-methyl-1-piperazinyl)propanimidamide replaces the aryl group with a 4-methylpiperazine moiety. This modification introduces a basic nitrogen, increasing water solubility (logP reduction) and altering pharmacokinetics . While antifungal data are unavailable, such derivatives are explored for enhanced bioavailability in CNS-targeting drugs.
Structural and Functional Insights
Biological Activity
N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide is a nitrogen-based heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications, drawing from various research studies and case analyses.
- Molecular Formula : C7H11N5O3
- Molecular Weight : 213.20 g/mol
- CAS Number : 301177-50-4
- IUPAC Name : N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide
This compound acts primarily through its interaction with various biological targets, including ion channels and enzymes. The imidazole ring is known for its ability to form hydrogen bonds, which facilitates binding to biomolecules such as proteins and nucleic acids, enhancing its pharmacological efficacy.
Ion Channel Modulation
Research indicates that compounds containing imidazole moieties can act as antagonists for transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1. These channels are implicated in pain sensation and inflammatory responses. For instance, a related study demonstrated that certain imidazole derivatives exhibited significant antagonism towards TRPA1 activation, with up to 60% inhibition observed at specific concentrations .
Antinociceptive Effects
The compound has shown promising antinociceptive properties in animal models. In a formalin test conducted on mice, administration of this compound resulted in a dose-dependent reduction in pain response during both acute and chronic phases of inflammation. The effective doses (ED50) were recorded at 85.9 mg/kg for the acute phase and 21.6 mg/kg for the chronic phase, indicating significant analgesic potential .
Anticancer Activity
The interaction of nitrogen heterocycles with DNA has been extensively studied, revealing their potential as anticancer agents. The mechanism often involves intercalation into DNA strands or inhibition of topoisomerases, leading to apoptosis in cancer cells. N-Hydroxy derivatives have been noted for their ability to disrupt cellular proliferation in various cancer cell lines .
Study on TRPA1 and TRPV1 Antagonism
A recent study explored the effects of N-Hydroxy derivatives on TRP channels, highlighting the dual action of these compounds as both TRPA1 and TRPV1 antagonists. The findings suggested that modifications to the imidazole structure could enhance selectivity and potency against these channels, paving the way for novel analgesic therapies .
Cytotoxicity Assessment
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast cancer cells (MCF7), with IC50 values comparable to established chemotherapeutic agents. This underscores its potential role in cancer treatment protocols .
Research Findings Summary
| Study Focus | Key Findings |
|---|---|
| Ion Channel Modulation | Significant antagonism towards TRPA1 and TRPV1 |
| Antinociceptive Effects | Dose-dependent pain relief in formalin test |
| Anticancer Activity | Induction of apoptosis in cancer cell lines |
| Cytotoxicity | IC50 values comparable to standard chemotherapeutics |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-Hydroxy-3-(1H-imidazol-1-yl)propanimidamide and its derivatives?
- Methodological Answer : The compound can be synthesized via oxime formation from a ketone precursor. For example, ketone intermediates (e.g., 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one) are reacted with hydroxylamine under reflux conditions to yield the oxime derivative . This approach is scalable and compatible with diverse substituents. Key steps include:
- Purification via recrystallization to enhance enantiomeric excess (ee > 99%).
- Spectral validation (¹H NMR, IR) to confirm structural integrity .
Q. How can spectral techniques validate the structural and electronic properties of this compound?
- Methodological Answer :
- ¹H NMR : Analyze imidazole proton signals (δ ~7.5–8.5 ppm) and oxime protons (δ ~10–11 ppm) to confirm functional groups .
- FT-IR : Identify N–O (950–980 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .
- DFT Calculations : Use Gaussian software with B3LYP/6-31G(d) basis sets to compute electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis data .
Q. What are the key challenges in maintaining enantiopurity during the synthesis of imidazole-bearing oximes?
- Methodological Answer : Racemization risks arise during acidic/basic conditions or high-temperature steps. Mitigation strategies include:
- Low-Temperature Reactions : Perform acylations or amidations at ≤0°C to minimize epimerization .
- Enzymatic Resolutions : Use hydrolases (e.g., BmEH128T) for kinetic resolution of racemic intermediates, achieving >99% ee .
Advanced Research Questions
Q. How can computational chemistry optimize the design of this compound derivatives for antifungal activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). Prioritize derivatives with hydrogen bonds to heme iron .
- QSAR Models : Train regression models on logP, polar surface area, and imidazole ring charge to predict MIC values against Candida spp. .
- In Vivo Validation : Test top candidates in murine models, monitoring fungal load reduction in kidneys .
Q. What strategies resolve contradictions in regioselectivity during thiol-Michael additions involving imidazole-oxime hybrids?
- Methodological Answer : Competing nucleophilic sites (imidazole N vs. oxime O) require:
- pH Control : Conduct reactions at pH 7–8 to deprotonate the oxime, favoring S–N addition over O–N pathways .
- Catalyst Screening : Test organocatalysts (e.g., thioureas) to steer selectivity. Novozym® 435 improves regioselectivity to >8:1 in some cases .
Q. How do structural modifications influence the nonlinear optical (NLO) properties of imidazole-oxime complexes?
- Methodological Answer :
- Hyperpolarizability Calculations : Use CAM-B3LYP/cc-pVTZ to compute βtot values. Imidazole’s π-conjugation enhances NLO response, while electron-withdrawing groups (e.g., –NO₂) increase βtot by 30–50% .
- Z-Scan Experiments : Measure third-order susceptibility (χ³) in DMSO solutions. Correlate with computational results to validate design principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
